molecular formula C14H20BNO5 B11839638 Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate CAS No. 1346697-34-4

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate

Cat. No.: B11839638
CAS No.: 1346697-34-4
M. Wt: 293.13 g/mol
InChI Key: WHQMSHJHDGBNQA-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the coupling of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other ligands .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1346697-34-4

Molecular Formula

C14H20BNO5

Molecular Weight

293.13 g/mol

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate

InChI

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)19-9-12(17)18-5/h6-8H,9H2,1-5H3

InChI Key

WHQMSHJHDGBNQA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(=O)OC

Origin of Product

United States

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